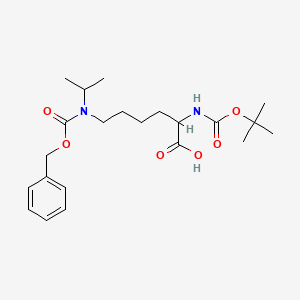
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a chemical compound used primarily in proteomics research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for lysine residues. The compound has a molecular formula of C₃₄H₅₇N₃O₆ and a molecular weight of 603.8 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt involves several steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) group.
Protection of the epsilon-amino group: The epsilon-amino group is protected using benzyloxycarbonyl (Z) group.
Introduction of the isopropyl group: The epsilon-amino group is further modified by introducing an isopropyl group.
Formation of the dicyclohexylammonium salt: The final product is obtained by reacting the protected lysine derivative with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to protection and modification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality control: The final product is tested for purity and consistency before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.
Substitution reactions: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Z removal.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Deprotected lysine: Free lysine after removal of protecting groups.
Substituted lysine derivatives: Lysine derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is widely used in scientific research, particularly in:
Chemistry: Synthesis of peptides and proteins, where it serves as a protecting group for lysine residues.
Biology: Study of protein structure and function, as well as enzyme-substrate interactions.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The compound exerts its effects by protecting the amino groups of lysine residues during peptide synthesis. The Boc and Z groups prevent unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions. The dicyclohexylammonium salt form improves the solubility and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-Boc-L-lysine: Lacks the isopropyl and Z groups, offering less steric protection.
N-epsilon-Z-L-lysine: Lacks the Boc and isopropyl groups, providing different protection properties.
N-alpha-Fmoc-N-epsilon-Z-L-lysine: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for alpha-amino protection.
Uniqueness
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is unique due to its combination of Boc, Z, and isopropyl groups, offering superior protection and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide and protein synthesis .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)
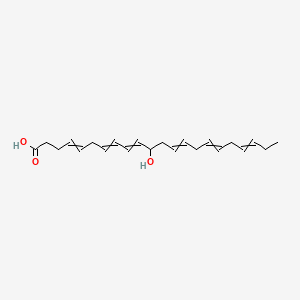

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
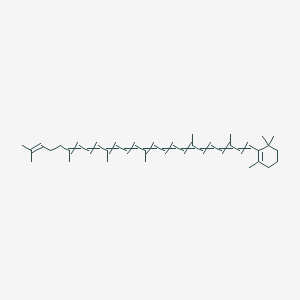
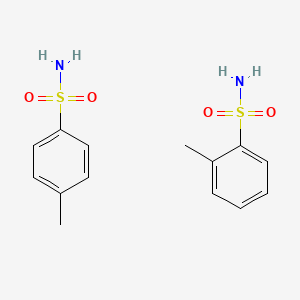
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
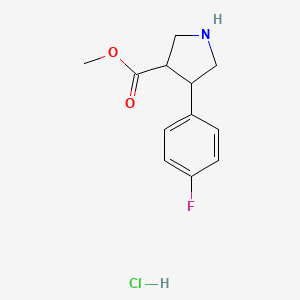

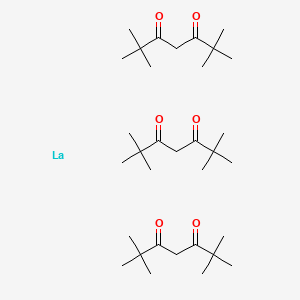
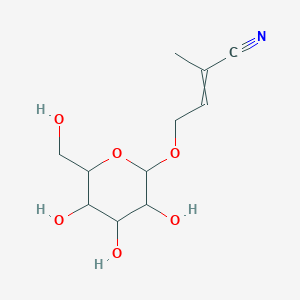
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
![Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13397880.png)
